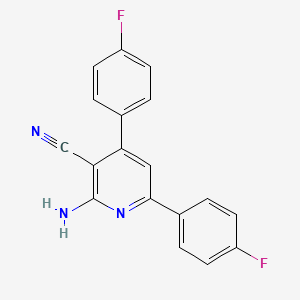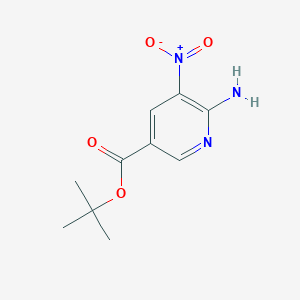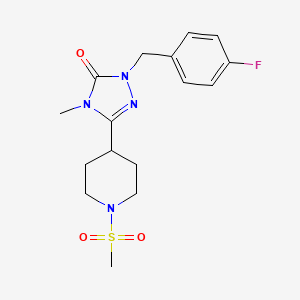
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with amino, bis(4-fluorophenyl), and carbonitrile groups, which contribute to its distinct chemical properties and reactivity.
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile are photopolymerization processes . This compound is used as a fluorescent molecular sensor for monitoring different types of photopolymerization processes .
Mode of Action
This compound interacts with its targets by accelerating the cationic photopolymerization process initiated with diphenyliodonium photoinitiators . It is particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .
Biochemical Pathways
The compound affects the photopolymerization pathway. All derivatives of this compound shift their fluorescence spectrum to shorter wavelengths upon free-radical and thiol-ene photopolymerization of the medium . This enables observation of the polymerization progress using the fluorescence intensity ratio ® as the progress indicator .
Pharmacokinetics
The compound’s ability to accelerate photopolymerization processes suggests that it may have a significant impact on the bioavailability of certain compounds in specific environments .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to accelerate photopolymerization processes . This acceleration is particularly noticeable in the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as light exposure. The compound is particularly effective under near UV light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of p-substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate (CaCO₃) in ethanol . This reaction forms intermediates that undergo further cyclization and substitution to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional group modifications.
Aplicaciones Científicas De Investigación
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile has several scientific research applications, including:
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile include:
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Lacks the fluorine substituents, which may affect its chemical reactivity and biological activity.
Fluorinated Pyridines: Compounds with similar pyridine structures but different fluorine substitution patterns.
Indole Derivatives: Share some structural similarities and exhibit diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOXJOFUXUAPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2865543.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine dihydrochloride](/img/structure/B2865546.png)
![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)
![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)




![2-(2,4-difluorophenyl)-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2865564.png)
